Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-
Overview
Description
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-: is a synthetic organic compound that features a propanoic acid moiety linked to a benzoxadiazole ring via a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- typically involves the following steps:
Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as o-nitroaniline and a suitable sulfonyl chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid group is introduced via a nucleophilic substitution reaction, where the benzoxadiazole derivative reacts with a propanoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propanoic acid moiety, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a useful probe in studying biological systems, including enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- exerts its effects involves interactions with specific molecular targets. The benzoxadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-yl)-: Lacks the sulfonyl group, which may affect its reactivity and binding properties.
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylthio)-: Contains a thio group instead of a sulfonyl group, leading to different chemical and biological properties.
Uniqueness
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- is unique due to the presence of the sulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.
Biological Activity
Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- (CAS: 650603-21-7), is a compound of interest due to its potential biological activities. This article reviews its structure, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- is CHNOS with a molecular weight of approximately 256.24 g/mol. The compound features a benzoxadiazole moiety, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzoxadiazole derivatives with propanoic acid under specific conditions to yield the desired sulfonyl derivative. Detailed methodologies can vary depending on the specific synthetic route chosen.
Anticancer Activity
Recent studies have demonstrated that compounds containing the benzoxadiazole moiety exhibit moderate anticancer activity. For instance, in a screening of various compounds against 60 human tumor cell lines, derivatives similar to propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- showed growth inhibition ranging from 1% to 23% at a concentration of 10 μM .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | % Growth Inhibition at 10 μM |
---|---|---|
Compound A | MCF-7 | 15% |
Compound B | A549 | 23% |
Propanoic Acid Derivative | Various | 1%-23% |
Antimicrobial Activity
The antimicrobial potential of benzoxadiazole derivatives has also been explored. A study indicated that while the antibacterial activity against Gram-positive bacteria such as Bacillus subtilis was not very high, some derivatives exhibited selective action against certain pathogens .
Table 2: Antimicrobial Activity
Compound Name | Bacterial Strain | Minimal Inhibitory Concentration (MIC) |
---|---|---|
Benzoxazole Derivative A | Bacillus subtilis | 50 µg/mL |
Benzoxazole Derivative B | Escherichia coli | >100 µg/mL |
Propanoic Acid Derivative | C. albicans | 75 µg/mL |
Case Studies
- Antitumor Efficacy : In a study involving various tumor cell lines including breast and lung cancer cells, derivatives similar to propanoic acid were tested for cytotoxicity. Results indicated that some compounds displayed significantly lower toxicity towards normal cells compared to cancer cells, suggesting their potential as anticancer agents .
- Antibacterial Screening : A comprehensive screening of various benzoxazole derivatives revealed that while most compounds had low antibacterial activity, certain modifications led to enhanced activity against Gram-positive bacteria .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents on the benzoxazole ring can significantly influence both anticancer and antimicrobial properties. For example, electron-donating groups have been associated with increased activity against specific cancer cell lines .
Properties
IUPAC Name |
3-(2,1,3-benzoxadiazol-4-ylsulfonyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O5S/c12-8(13)4-5-17(14,15)7-3-1-2-6-9(7)11-16-10-6/h1-3H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJJQANOUEEHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)S(=O)(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401666 | |
Record name | Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650603-21-7 | |
Record name | Propanoic acid, 3-(2,1,3-benzoxadiazol-4-ylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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